N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-2-16(13-6-4-3-5-7-13)18(25)20-12-17-21-22-23-24(17)15-10-8-14(19)9-11-15/h3-11,16H,2,12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHZUFNCLBUNNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition of Nitriles and Azides
The [3+2] Huisgen cycloaddition between nitriles and azides remains a cornerstone for tetrazole formation. For 1-substituted tetrazoles, regioselectivity challenges necessitate careful substrate selection:
- Substrate Strategy :
For example, reacting 4-chlorobenzonitrile with sodium azide in DMF at 90°C for 3.5 hours with Pt NPsVC yields 5-(4-chlorophenyl)-1H-tetrazole. However, this method typically produces 5-substituted tetrazoles, necessitating further functionalization for 1-substitution.
Ugi-Tetrazole Multicomponent Reaction
The Ugi reaction enables simultaneous tetrazole formation and substitution. Combining 4-chlorobenzaldehyde, a primary amine, an isocyanide, and TMS-azide in methanol generates 1-(4-chlorobenzyl)-1H-tetrazoles. While this approach introduces a benzyl group rather than a direct phenyl substitution, it highlights the potential for modular tetrazole synthesis.
Functionalization of the Tetrazole Ring
Introducing the methyleneamine group (-CH2NH2) at the tetrazole’s 5-position requires post-cycloaddition modifications:
Alkylation and Amination
- Step 1 : Alkylation of 5-(4-chlorophenyl)-1H-tetrazole with chloroiodomethane under basic conditions (K2CO3/DMF) forms 1-(chloromethyl)-5-(4-chlorophenyl)-1H-tetrazole.
- Step 2 : Nucleophilic substitution with aqueous ammonia replaces chlorine with an amine, yielding (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine.
Challenges : Competing N2-alkylation and byproduct formation necessitate rigorous purification.
Synthesis of 2-Phenylbutanamide
The amide component, 2-phenylbutanamide, derives from 2-phenylbutanoic acid:
Acid Activation and Coupling
- Activation : 2-Phenylbutanoic acid is converted to its acid chloride using thionyl chloride or via mixed anhydride methods.
- Coupling : Reaction with (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine employs coupling agents:
Integrated Synthetic Routes
Route A: Sequential Cycloaddition-Alkylation-Coupling
- Tetrazole Formation : 4-Chlorobenzonitrile + NaN3 → 5-(4-chlorophenyl)-1H-tetrazole (95% yield).
- Alkylation : CH3I/K2CO3 → 1-methyl-5-(4-chlorophenyl)-1H-tetrazole (Requires optimization for phenyl introduction).
- Amination : NH3 substitution → (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine.
- Amide Coupling : PyBOP-mediated reaction with 2-phenylbutanoic acid.
Route B: Ugi-Tetrazole-Driven Synthesis
- Multicomponent Reaction : 4-Chlorobenzaldehyde + methylamine + tert-butyl isocyanide + TMS-azide → 1-(4-chlorobenzyl)-5-(methylamino)-1H-tetrazole.
- Debenzylation : Catalytic hydrogenation removes the benzyl group, yielding 1-(4-chlorophenyl)-5-(methylamino)-1H-tetrazole.
- Coupling : As in Route A.
Comparative Analysis of Methods
Route A offers higher yields but struggles with regioselectivity, while Route B provides structural versatility at the cost of efficiency.
Optimization and Troubleshooting
Regioselectivity in Tetrazole Synthesis
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and tetrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives of tetrazoles have been synthesized and evaluated for their in vitro activity against various bacterial strains. In a study involving related tetrazole derivatives, several compounds demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against specific fungal strains .
Anticancer Potential
The anticancer properties of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenylbutanamide have been investigated through various biological assays. In related studies, tetrazole-containing compounds have shown efficacy against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism of action is often linked to the induction of apoptosis in cancer cells and inhibition of cell proliferation .
Case Study: Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study was conducted on similar tetrazole derivatives to understand how modifications affect their biological activity. The results indicated that specific substitutions on the tetrazole ring significantly enhanced anticancer activity. For example, compounds with electron-withdrawing groups exhibited higher cytotoxicity against cancer cell lines compared to their electron-donating counterparts .
Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, this compound may have potential applications in treating other diseases. Research into its anti-inflammatory properties is ongoing, with preliminary findings suggesting that tetrazole derivatives can modulate inflammatory pathways .
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenylbutanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring could play a role in binding to these targets, while the chlorophenyl and phenylbutanamide groups might influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Tetrazole-Based Pharmaceuticals
Valsartan (N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine)
- Key Features: Biphenyl-tetrazole core, pentanoyl side chain, and L-valine residue.
- Comparison : Unlike the target compound, valsartan’s biphenyl group enhances angiotensin II receptor binding, while the valine moiety improves oral bioavailability . The absence of a biphenyl system in the target compound suggests divergent pharmacological targets.
Losartan (2-n-butyl-4-chloro-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole-5-methanol)
- Key Features : Imidazole-tetrazole hybrid with a biphenyl system.
- Comparison : Losartan’s imidazole ring and hydroxymethyl group are critical for angiotensin receptor antagonism. The target compound’s butanamide group may reduce metabolic lability compared to losartan’s alcohol functionality .
Methyl 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 8, )
- Key Features: Chlorotrityl-protected tetrazole, imidazole-propanoate ester.
- Comparison : The ester group in Compound 8 increases hydrolytic instability compared to the target compound’s amide linkage. Both compounds share high synthetic yields (~90%) via general Procedure 2 .
N-((1-(tert-Butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)prop-2-yn-1-amine (10a, )
- Key Features : tert-Butyl-protected tetrazole, propargylamine side chain.
Physicochemical and Pharmacological Data
Table 1: Comparative Analysis of Tetrazole Derivatives
Pharmacokinetic Insights
- Metabolic Stability : The amide bond in the target compound may resist hydrolysis better than ester-containing analogues (e.g., Compound 8), improving oral bioavailability .
Biological Activity
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenylbutanamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis of the Compound
The compound is synthesized through a multi-step process involving the formation of 5-substituted tetrazoles. The synthesis typically employs microwave-assisted methods to enhance yield and reduce reaction time. For example, the reaction between nitrile derivatives and sodium azide can yield various 5-substituted tetrazoles efficiently under optimized conditions .
Antimicrobial Activity
Several studies have documented the antimicrobial properties of tetrazole derivatives, including those with 4-chlorophenyl substitutions. For instance, compounds structurally similar to this compound have shown in vitro antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus .
| Microorganism | Activity |
|---|---|
| Bacillus cereus | Inhibited |
| Escherichia coli | Inhibited |
| Pseudomonas aeruginosa | Inhibited |
Cytotoxicity and Anticancer Activity
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Research indicates that tetrazole derivatives can induce apoptosis in cancer cells, suggesting their potential as anticancer agents. For example, related compounds have demonstrated significant cytotoxicity against breast cancer cell lines such as MCF-7 and HepG2, with IC50 values indicating effective inhibition of cell proliferation .
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 10.10 |
| HepG2 | 5.36 |
The mechanism of action often involves the induction of oxidative stress and modulation of critical signaling pathways such as Notch-AKT .
The biological activity of this compound is attributed to its ability to interact with cellular targets that regulate apoptosis and cell cycle progression. Studies have shown that tetrazole derivatives can stimulate the production of reactive oxygen species (ROS), leading to cell death in cancer cells .
Case Studies
- In Vivo Studies : A notable study involved the administration of a tetrazole derivative in tumor-bearing mice, demonstrating its ability to target sarcoma cells effectively .
- Structure-Activity Relationship (SAR) : Variations in substituents on the tetrazole ring significantly affect biological activity. For instance, altering the position of functional groups has been shown to enhance or reduce cytotoxic potency against specific cancer types .
Q & A
Q. Key considerations :
- Reaction conditions : Temperature (60–80°C for cycloaddition), solvent polarity (e.g., DMF for alkylation), and stoichiometric ratios (e.g., 1:1.2 for nitrile:NaN₃) are critical for yield optimization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is often required to achieve >95% purity.
Basic: How is the structural integrity of this compound validated?
Characterization relies on spectroscopic and crystallographic methods :
- NMR : and NMR confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm; tetrazole C-5 at δ 150–155 ppm) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H] calculated for C₁₉H₁₈ClN₅O: 367.1194; observed: 367.1198) .
- X-ray crystallography : Resolves bond angles and confirms stereoelectronic effects of the tetrazole moiety .
Basic: What biological activities are associated with this compound?
Tetrazole-containing analogs are known for:
- Receptor antagonism : Similar structures (e.g., valsartan) target angiotensin II receptors via tetrazole’s carboxylate bioisosteric properties .
- Enzyme inhibition : Tetrazoles can modulate cytochrome P450 or kinases, though specific activity requires validation via enzymatic assays (e.g., IC₅₀ determination) .
Advanced: How can reaction yields be optimized for low-yielding steps (e.g., tetrazole cycloaddition)?
Q. Strategies :
- Catalyst screening : Use ZnCl₂ or NH₄Cl to accelerate cycloaddition (yields improve from 39% to ~60%) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves regioselectivity .
- Solvent optimization : Polar aprotic solvents (DMF or DMSO) enhance solubility of nitro precursors .
Data contradiction example : Yields for similar tetrazole syntheses vary (39% vs. 49%) due to substituent electronic effects (e.g., electron-withdrawing groups hinder cycloaddition) .
Advanced: How does substituent variation impact structure-activity relationships (SAR)?
Q. Case studies :
- Tetrazole N-substitution : Replacing tert-butyl () with 4-chlorophenyl enhances lipophilicity (logP increases by ~1.5), improving membrane permeability .
- Phenylbutanamide chain : Branching at the 2-position (2-phenyl vs. 3-phenyl) alters steric interactions with target pockets, as shown in docking studies .
Q. Methodological validation :
- QSAR modeling : Use Hammett constants (σ) to predict electronic effects of substituents on bioactivity .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (tetrazole N-2/N-3) for receptor binding .
Advanced: How to resolve contradictions in biological activity data across analogs?
Q. Root causes :
- Purity discrepancies : Impurities (e.g., unreacted intermediates) may falsely inflate activity. Validate via HPLC (≥98% purity) before assays .
- Assay variability : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize inter-lab variability .
Example : Inconsistent IC₅₀ values for tetrazole-based kinase inhibitors may arise from differences in cell-line viability assays (MTT vs. CellTiter-Glo) .
Advanced: What computational tools are used to predict binding modes?
Q. Workflow :
Molecular docking (AutoDock Vina) : Simulate interactions between the tetrazole moiety and catalytic residues (e.g., Lys199 in angiotensin receptors) .
MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories (RMSD < 2.0 Å indicates stable binding) .
Free-energy calculations (MM/PBSA) : Estimate binding affinities (ΔG ~ -8 kcal/mol for high-affinity analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
